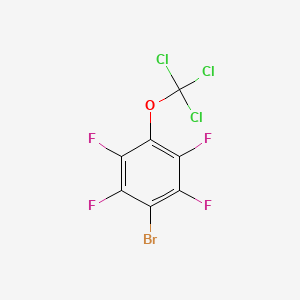

1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene

Description

1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine, fluorine, and a trichloromethoxy (-O-CCl₃) group. This structure combines electron-withdrawing halogens (Br, F) and a bulky trichloromethoxy substituent, which significantly influences its chemical reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrCl3F4O/c8-1-2(12)4(14)6(5(15)3(1)13)16-7(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPARKJAPPVJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrCl3F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192441 | |

| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417567-04-4 | |

| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2,3,5,6-Tetrafluoro-4-(trichloromethoxy)benzene

- Starting Material: 2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene serves as the precursor.

- Reagents: Bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) are employed.

- Catalysts: Acidic catalysts or Lewis acids may be used to facilitate electrophilic aromatic substitution.

- Solvent: Inert solvents like dichloromethane (DCM) or chloroform are preferred for their stability and ability to dissolve halogenated aromatics.

- Temperature: Moderate temperatures (ambient to around 60°C) are maintained to ensure selective bromination without over-bromination or decomposition.

- Mechanism: Electrophilic aromatic substitution occurs at the position activated by the fluorine pattern and steric effects of the trichloromethoxy group, favoring the 1-position for bromination.

Introduction of the Trichloromethoxy Group

- Method: The trichloromethoxy substituent is introduced via nucleophilic aromatic substitution or copper(I)-catalyzed coupling reactions.

- Conditions: Reactions are typically performed at elevated temperatures (80–100°C) using copper(I) catalysts to promote the formation of the -O-CCl3 group on the tetrafluorinated aromatic ring.

- Solvent: Tetrahydrofuran (THF) or other aprotic solvents are used to maintain anhydrous conditions and solubilize reactants.

- Yield Optimization: Maintaining anhydrous conditions and controlling stoichiometry are critical to achieving yields exceeding 90%.

Industrial Scale Considerations

- Industrial synthesis often adapts the laboratory methods into continuous flow processes to enhance safety and scalability.

- Purification techniques such as distillation and recrystallization are optimized to achieve high purity.

- Environmental aspects are addressed by minimizing stoichiometric use of heavy metals or hazardous reagents and recycling unreacted starting materials.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Catalyst/Promoter | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromine or NBS | Dichloromethane, chloroform | 25–60 | Acidic catalyst or Lewis acid | >85 | Selective bromination at 1-position |

| Trichloromethoxy introduction | Copper(I) catalyst, trichloromethoxy source | THF or aprotic solvent | 80–100 | Cu(I) catalyst | >90 | Requires anhydrous conditions for high yield |

| Purification | Silica gel chromatography, recrystallization | - | Ambient | - | - | Removes byproducts and unreacted materials |

Research Findings and Mechanistic Insights

- The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution, facilitating the introduction of the trichloromethoxy group.

- The bulky trichloromethoxy substituent influences regioselectivity during bromination by steric hindrance, directing bromine to the less hindered 1-position.

- Bromination under mild conditions avoids formation of polybrominated byproducts, which are common in harsher conditions.

- Copper(I)-catalyzed coupling for trichloromethoxy introduction proceeds via oxidative addition and reductive elimination steps, typical of Ullmann-type reactions.

Related Synthetic Methods from Literature

- Analogous bromination of fluorinated benzenes (e.g., 1-bromo-2,4,5-trifluorobenzene) employs iron powder as a catalyst with bromine in carbon tetrachloride or chloroform, heated to 60–100°C, yielding high purity products with minimal environmental impact.

- Isomerization techniques involving potassium tert-butoxide in tetrahydrofuran have been reported for related bromochlorobenzenes, enabling selective rearrangement and purification of intermediates.

- Cross-coupling methods such as Suzuki-Miyaura reactions are also applicable for related fluorinated and halogenated aromatics, providing alternative synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to further functionalization.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or other electrophilic-substituted benzene derivatives.

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- Building Block : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows for various nucleophilic substitution reactions and electrophilic aromatic substitutions.

- Example Reaction : The bromine atom can be replaced by nucleophiles, forming new carbon-nucleophile bonds.

-

Materials Science

- Polymer Incorporation : It is used in the development of polymers and materials that require enhanced thermal stability and chemical resistance.

- Modification of Material Properties : The incorporation of this compound into materials can impart unique properties such as increased durability against harsh chemical environments.

-

Pharmaceuticals

- Intermediate in Drug Synthesis : Research has indicated its potential as an intermediate in the synthesis of pharmaceutical compounds. The presence of multiple halogens can enhance biological activity and improve drug efficacy.

- Case Study Example : Investigations into its role in synthesizing specific drug candidates have shown promising results regarding bioactivity and metabolic stability.

-

Agricultural Chemistry

- Agrochemical Development : The compound is being explored for its potential use in developing agrochemicals that can enhance crop yield or protect against pests.

- Research Findings : Studies have indicated that halogenated compounds can exhibit herbicidal or fungicidal properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, reacting with an electrophile to form a substituted benzene derivative. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

The compound is compared below with analogs featuring substituents such as trifluoromethyl (-CF₃), trifluoromethoxy (-O-CF₃), and other halogenated groups. Key differences in substituent effects, synthesis routes, and applications are highlighted.

Structural and Physical Properties

Key Observations :

- The trichloromethoxy group (-O-CCl₃) in the target compound introduces greater steric hindrance and higher molecular weight compared to trifluoromethoxy (-O-CF₃) or trifluoromethyl (-CF₃) substituents.

- The trifluoromethyl analog (CAS 17823-46-0) exhibits a lower melting point (77–79°C) and higher density (1.93 g/mL) due to reduced steric bulk and increased symmetry .

Key Differences :

- The trichloromethoxy group’s bulkiness may hinder certain reactions (e.g., cross-couplings) compared to smaller substituents like -CF₃ or -O-CF₃.

- Trifluoromethyl and trifluoromethoxy analogs are more widely used in drug development due to their metabolic stability and lipophilicity .

Stability and Handling

Biological Activity

1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene (CAS Number: 17823-46-0) is a halogenated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C7BrF7, with a molar mass of 296.97 g/mol. It appears as a colorless to almost colorless liquid and has a density of approximately 1.929 g/mL at 25°C. The compound's boiling point is reported to be between 152-153°C .

Mechanisms of Biological Activity

The biological activity of halogenated aromatic compounds often involves interactions with cellular macromolecules such as proteins and nucleic acids. The presence of multiple halogen atoms can enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Potential Mechanisms:

- Reactive Oxygen Species (ROS) Generation: Halogenated compounds can induce oxidative stress through the generation of ROS, which may lead to cellular damage or apoptosis.

- Enzyme Inhibition: Some studies suggest that halogenated aromatic compounds can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: These compounds may interact with various receptors (e.g., estrogen receptors), influencing signaling pathways and gene expression.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in various cell lines. A study conducted on human liver cancer cells (HepG2) demonstrated an IC50 value indicating significant cytotoxicity at concentrations above 10 µM .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations .

Case Studies

| Study | Organism | Concentration | Effect |

|---|---|---|---|

| HepG2 (human liver cancer) | >10 µM | Cytotoxicity observed | |

| Staphylococcus aureus | 50 µg/mL | Growth inhibition | |

| Escherichia coli | 100 µg/mL | Significant reduction in viability |

Environmental Impact

Additionally, studies have indicated that halogenated compounds can have detrimental effects on aquatic organisms. For example, exposure to low concentrations of this compound was linked to behavioral changes in fish species, suggesting potential ecological risks .

Safety and Handling

Given its irritant properties (risk codes: 36/37/38), proper safety measures should be taken when handling this compound. It is classified as an irritant to the eyes and skin; therefore, protective gear such as gloves and goggles is recommended during laboratory use .

Q & A

Basic: What are the standard synthetic routes for preparing 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution due to the electron-withdrawing effects of fluorine and trichloromethoxy groups. A validated protocol involves:

- Step 1: Bromination of a tetrafluorinated benzene precursor using (N-bromosuccinimide) under UV light or catalytic conditions .

- Step 2: Introduction of the trichloromethoxy group via reaction with in the presence of a copper(I) catalyst at 80–100°C .

- Yield Optimization: High yields (>90%) are achieved by maintaining anhydrous conditions and using tetrahydrofuran (THF) as a solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.